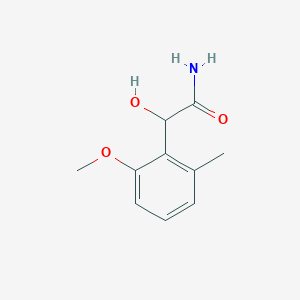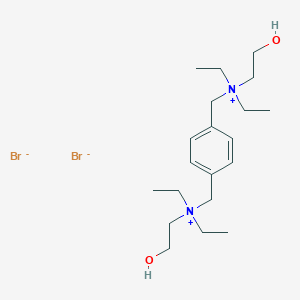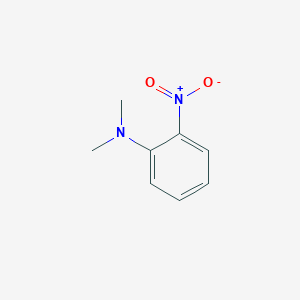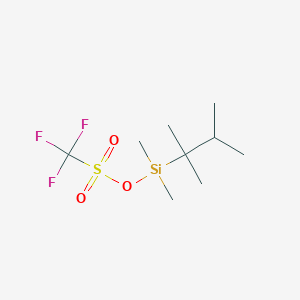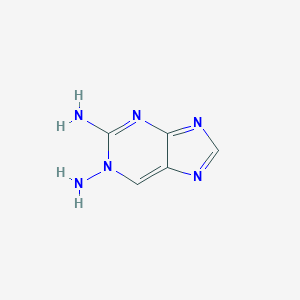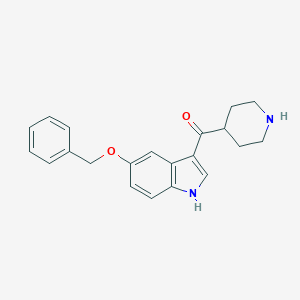
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl, also known as BIP-K, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl exerts its effects through the inhibition of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors and neurotransmitters, and its dysregulation has been implicated in various diseases such as cancer and neurological disorders. Ketone, 5-benzyloxy-3-indolyl 4-piperidyl binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling.
Effets Biochimiques Et Physiologiques
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis in cancer cells, and improvement of cognitive function in animal models. Additionally, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl in lab experiments is its specificity for PKC, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. Additionally, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has low toxicity and good bioavailability, making it a safe and effective tool for studying PKC function. However, one limitation of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl is its relatively high cost and complex synthesis method, which may limit its widespread use in lab experiments.
Orientations Futures
There are several future directions for research on Ketone, 5-benzyloxy-3-indolyl 4-piperidyl, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other signaling pathways. Additionally, further studies are needed to elucidate the precise mechanism of action of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl and its downstream effects on cellular processes.
Méthodes De Synthèse
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl is synthesized through a multistep process that involves the reaction of 5-benzyloxy-3-indolyl with 4-piperidone. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in synaptic plasticity and memory formation. This inhibition has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to induce cell death in various cancer cell lines, making it a potential candidate for anticancer drug development.
Propriétés
Numéro CAS |
101670-78-4 |
|---|---|
Nom du produit |
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl |
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(5-phenylmethoxy-1H-indol-3-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C21H22N2O2/c24-21(16-8-10-22-11-9-16)19-13-23-20-7-6-17(12-18(19)20)25-14-15-4-2-1-3-5-15/h1-7,12-13,16,22-23H,8-11,14H2 |
Clé InChI |
IMVYEAYZQOEKCO-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C1CNCCC1C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Autres numéros CAS |
101670-78-4 |
Synonymes |
(5-phenylmethoxy-1H-indol-3-yl)-(4-piperidyl)methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




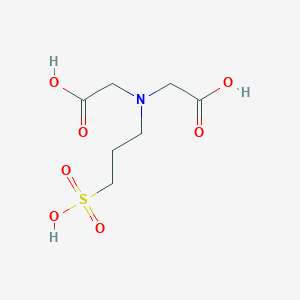
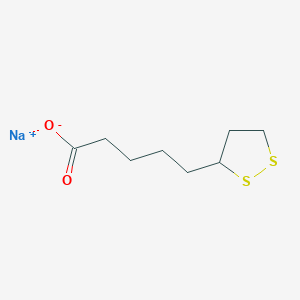
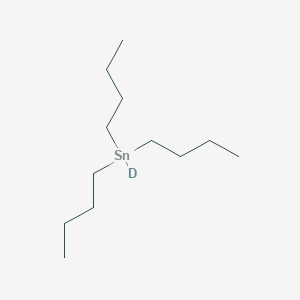
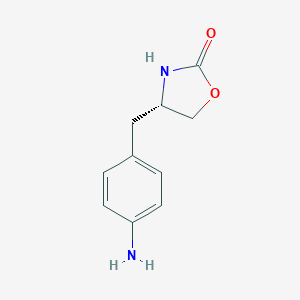
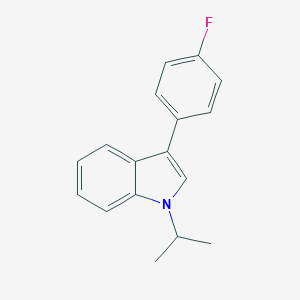

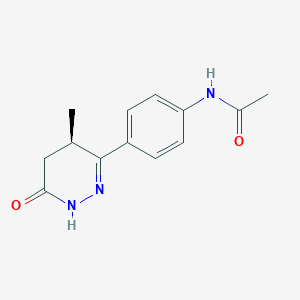
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
